molecular formula C15H9Cl3N4OS B5968656 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea

Cat. No.: B5968656
M. Wt: 399.7 g/mol
InChI Key: KSBFWJRAXFPHMB-UHFFFAOYSA-N
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Description

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Chemical Reactions Analysis

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea involves its interaction with specific molecular targets. Thiadiazole derivatives are known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . The compound may also interfere with the replication of viruses by targeting viral proteins .

Comparison with Similar Compounds

1-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

1-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3N4OS/c16-9-3-1-8(2-4-9)13-21-22-15(24-13)20-14(23)19-12-6-5-10(17)7-11(12)18/h1-7H,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBFWJRAXFPHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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